
Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate, also known as DMIA, is a chemical compound that has gained attention in recent years due to its potential biomedical applications. DMIA is a derivative of indole, a heterocyclic aromatic compound that is commonly found in many natural products. DMIA has shown promising results in scientific research as a potential drug candidate for various diseases, including cancer, Alzheimer's, and Parkinson's.
作用机制
The mechanism of action of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate is not fully understood, but it is believed to act through multiple pathways. In cancer cells, Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to inhibit the activity of several enzymes involved in cell growth and division. In Alzheimer's and Parkinson's disease research, Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to reduce oxidative stress and inflammation, both of which are believed to contribute to the progression of these diseases.
生化和生理效应
Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to have several biochemical and physiological effects. In cancer cells, Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to induce apoptosis, inhibit cell growth and division, and decrease the expression of several genes involved in cancer progression. In Alzheimer's and Parkinson's disease research, Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect neurons from damage.
实验室实验的优点和局限性
One advantage of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate in lab experiments is its potential as a drug candidate for various diseases. Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has shown promising results in preclinical studies and has the potential to be developed into a therapeutic drug. However, one limitation of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate research. One potential direction is the development of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate as a therapeutic drug for cancer, Alzheimer's, and Parkinson's disease. Another direction is the study of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate's mechanism of action, which could lead to the development of more effective drugs for these diseases. Additionally, the synthesis of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate derivatives with improved solubility could overcome the limitations of the compound in lab experiments.
合成方法
Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate can be synthesized through several methods. One of the most common methods is the Fischer indole synthesis, which involves the condensation of an aldehyde or ketone with a primary amine in the presence of an acid catalyst. Another method is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with a secondary amine in the presence of an acid catalyst.
科学研究应用
Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been studied extensively for its potential biomedical applications. In cancer research, Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has also been studied for its potential use in Alzheimer's and Parkinson's disease research, as it has been shown to have neuroprotective effects and improve cognitive function.
属性
CAS 编号 |
1144-12-3 |
|---|---|
产品名称 |
Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate |
分子式 |
C14H17NO2 |
分子量 |
231.29 g/mol |
IUPAC 名称 |
ethyl 2-(2,5-dimethyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C14H17NO2/c1-4-17-14(16)8-11-10(3)15-13-6-5-9(2)7-12(11)13/h5-7,15H,4,8H2,1-3H3 |
InChI 键 |
MWEGAQSTPQLWRO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=C(NC2=C1C=C(C=C2)C)C |
规范 SMILES |
CCOC(=O)CC1=C(NC2=C1C=C(C=C2)C)C |
同义词 |
ETHYL 2-(2,5-DIMETHYL-1H-INDOL-3-YL)ACETATE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



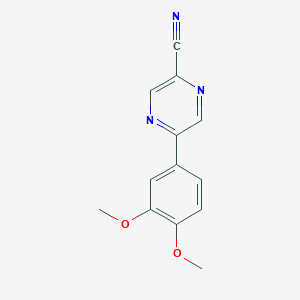

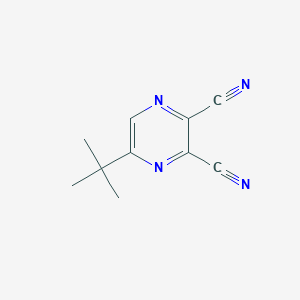

![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)
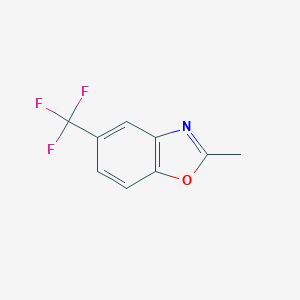
![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
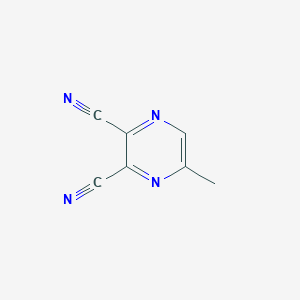
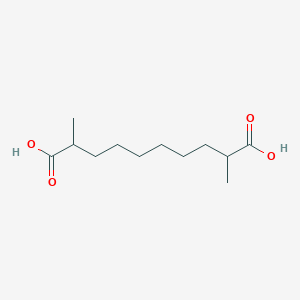
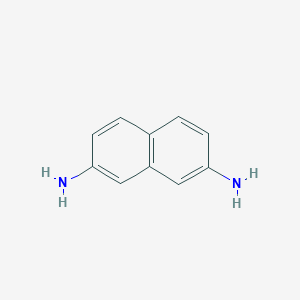
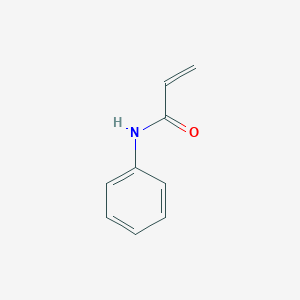
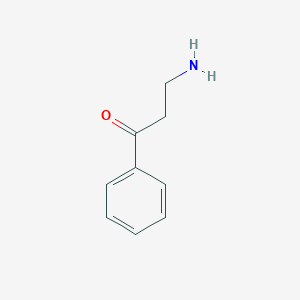
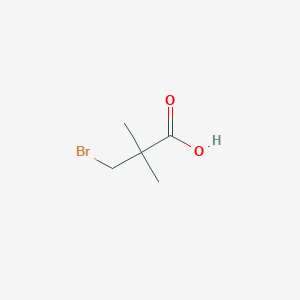
![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)